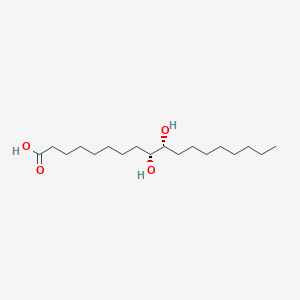

threo-9,10-Dihydroxystearic acid

Description

Propriétés

IUPAC Name |

(9R,10R)-9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-05-1 | |

| Record name | 9,10-Dihydroxystearic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIHYDROXYSTEARIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of threo-9,10-Dihydroxystearic Acid in Microbial Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of threo-9,10-dihydroxystearic acid in microbial lipids. It consolidates quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, lipidomics, and natural product chemistry.

Introduction

This compound is a dihydroxylated fatty acid derived from oleic acid. While its synthesis and presence in various biological systems have been noted, its natural occurrence as a significant component of microbial lipids is a subject of specialized research. This guide focuses on the microbial sources of this specific stereoisomer, highlighting its potential for further investigation and application. The threo- diastereomer has distinct physical and chemical properties that differentiate it from the erythro isomer, making its specific identification and quantification crucial.

Quantitative Data on Natural Occurrence

The most significant reported natural occurrence of this compound in microbial lipids is in the sclerotia of the fungus Claviceps sulcata. Research has shown that this compound can constitute a major portion of the fatty acids in this fungal structure.

| Microbial Source | Organism Type | Tissue/Cellular Component | This compound Content (% of Total Fatty Acids) | Reference |

| Claviceps sulcata | Fungus | Sclerotia | ~60% | [1] |

Note: The data presented is based on available literature. Further research may identify other microbial sources.

Biosynthesis of this compound

The biosynthesis of this compound in microorganisms is believed to occur primarily through the enzymatic hydration of oleic acid. This bioconversion is catalyzed by oleate (B1233923) hydratases, which add a water molecule across the double bond of oleic acid. The stereochemical outcome of this hydration, yielding the threo isomer, is determined by the specific enzyme's mechanism.

Caption: Proposed biosynthetic pathway of this compound from oleic acid via enzymatic hydration.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from microbial sources, with a focus on fungal sclerotia.

Extraction of Lipids from Fungal Sclerotia

This protocol is a representative method for the extraction of total lipids from fungal material.

-

Sample Preparation: Sclerotia are harvested, cleaned of any host tissue, and lyophilized to remove water. The dried sclerotia are then finely ground to a powder.

-

Solvent Extraction: The powdered sclerotia are extracted with a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The extraction is typically performed at room temperature with constant agitation for several hours.

-

Phase Separation: After extraction, distilled water is added to the solvent mixture to induce phase separation. The mixture is centrifuged to facilitate the separation of the chloroform layer (containing the lipids) from the aqueous methanol layer.

-

Lipid Recovery: The lower chloroform layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

Isolation and Purification of this compound

The crude lipid extract is then subjected to chromatographic techniques to isolate the dihydroxystearic acid.

-

Saponification and Methylation: The crude lipid extract is saponified using methanolic KOH to release free fatty acids. The fatty acids are then methylated using a reagent such as BF3-methanol or by acid-catalyzed esterification to produce fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.

-

Thin-Layer Chromatography (TLC): Preparative TLC can be used for the initial separation of the FAMEs. The TLC plate is developed in a solvent system such as hexane:diethyl ether:acetic acid. The band corresponding to dihydroxystearic acid methyl ester can be visualized using a reagent like iodine vapor and scraped from the plate. The compound is then eluted from the silica (B1680970) gel with a polar solvent.

Identification and Quantification

The purified dihydroxystearic acid methyl ester is identified and quantified using spectroscopic and chromatographic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of fatty acid methyl esters. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The mass spectrometer provides fragmentation patterns that can confirm the structure of the dihydroxystearic acid methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure and stereochemistry of the isolated compound. The chemical shifts and coupling constants of the protons and carbons associated with the hydroxyl groups are characteristic of the threo configuration.

Caption: A generalized experimental workflow for the extraction, isolation, and identification of this compound from microbial sources.

Conclusion

The natural occurrence of this compound in high concentrations within the sclerotia of Claviceps sulcata presents a unique opportunity for the study of microbial lipid metabolism and the potential for novel biotechnological applications.[1] The stereospecific biosynthesis of this compound by microbial enzymes is a testament to the precision of biological catalysis. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other hydroxylated fatty acids in the microbial world. This technical guide serves as a foundational resource for scientists and researchers, and it is anticipated that further exploration in this area will uncover new microbial sources and enzymatic pathways for the production of valuable dihydroxylated fatty acids.

References

An In-depth Technical Guide to the Stereochemistry and Biological Significance of threo-9,10-Dihydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

threo-9,10-Dihydroxystearic acid (threo-DHSA) is a dihydroxylated fatty acid derived from oleic acid. Its specific stereochemistry plays a crucial role in its biological activity, particularly as a ligand for peroxisome proliferator-activated receptors (PPARs). This technical guide delves into the stereochemical intricacies of threo-DHSA, its synthesis, and its significant impact on metabolic pathways, with a focus on its potential as a therapeutic agent. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Stereochemistry of 9,10-Dihydroxystearic Acid

9,10-Dihydroxystearic acid (9,10-DHSA) possesses two stereocenters at carbons 9 and 10. This results in the existence of two diastereomeric pairs of enantiomers: threo and erythro.

-

This compound: In the threo isomer, the two hydroxyl groups are on opposite sides of the carbon chain when depicted in a Fischer projection. This corresponds to a (9R,10R) or (9S,10S) configuration. Commercially available threo-DHSA is often a racemic mixture of these two enantiomers.

-

erythro-9,10-Dihydroxystearic Acid: In the erythro isomer, the hydroxyl groups are on the same side in a Fischer projection, corresponding to a (9R,10S) or (9S,10R) configuration.

The distinct spatial arrangement of the hydroxyl groups in the threo and erythro isomers is a key determinant of their biological activities.

Biological Significance of this compound

The primary biological significance of this compound lies in its role as a peroxisome proliferator-activated receptor (PPAR) ligand.[1] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARγ and its Metabolic Consequences

threo-DHSA has been shown to be an activator of PPARγ.[2] Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and is the mode of action for the thiazolidinedione class of antidiabetic drugs.

A study in KKAy diabetic mice demonstrated that dietary supplementation with 9,10-dihydroxystearic acid (a mixture of threo and erythro isomers, with the specific ratio often dependent on the synthesis method) led to significant improvements in glucose metabolism and insulin sensitivity.[2]

Table 1: Effects of Dietary 9,10-Dihydroxystearic Acid on Metabolic Parameters in KKAy Mice [2]

| Treatment Group | Blood Glucose at 0.5h (mmol/L) | Blood Glucose at 1h (mmol/L) | Area Under Glucose Curve | Body Weight (g) |

| 4% Corn Oil Diet | High | High | High | High |

| 4% DHSA Diet | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |

Data presented is a qualitative summary of the findings from the cited study. For precise values, refer to the original publication.

In vitro studies using CV-1 cells showed that DHSA activates PPARγ in a dose-dependent manner at concentrations between 50 and 100 µmol/L.[2] However, its activating effect was observed to be lower than that of the potent synthetic PPARγ agonist, rosiglitazone.[2] Interestingly, in this particular study, DHSA did not show activation of PPARα in CV-1 cells.[2]

PPARγ Signaling Pathway

The activation of PPARγ by threo-DHSA initiates a cascade of events leading to the regulation of target gene expression. This signaling pathway is crucial for its metabolic effects.

Experimental Protocols

Synthesis and Purification of this compound

threo-DHSA can be synthesized from oleic acid via performic acid hydroxylation. The following is a summary of a common laboratory-scale protocol.[3][4]

Protocol Summary:

-

Reaction: Oleic acid is mixed with formic acid and hydrogen peroxide. The reaction is maintained at 40°C for 4-5 hours with agitation.[4]

-

Saponification: The oil layer is collected and heated with a sodium hydroxide (B78521) solution at 100°C for 1 hour.[4]

-

Acidification: The solution is then treated with hydrochloric acid to precipitate the dihydroxystearic acid.[4]

-

Purification: The crude product is washed with distilled water until a neutral pH is achieved.[4] Further purification is performed by recrystallization from hot 95% ethanol, followed by cooling to 0°C to induce crystallization.[3][4] This process is typically repeated two to three times to achieve a purity of over 95%.[4]

In Vivo Assessment of Insulin Sensitivity in Mice

The following protocol provides a general framework for assessing the in vivo effects of threo-DHSA on insulin sensitivity in a diabetic mouse model, based on the methodology used in the KKAy mouse study.[2]

Protocol Outline:

-

Animal Model: Male KKAy diabetic mice are commonly used.

-

Dietary Groups: Mice are randomly assigned to different dietary groups:

-

Control Group: High-fat diet with a control oil (e.g., 4% corn oil).

-

Treatment Groups: High-fat diet supplemented with varying concentrations of threo-DHSA (e.g., 2% and 4%).

-

-

Treatment Period: The specialized diets are administered for a period of 5-6 weeks.

-

Glucose Tolerance Test (GTT):

-

Mice are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

A glucose solution is administered via oral gavage or intraperitoneal injection.

-

Blood glucose levels are measured at specific time points (e.g., 30, 60, 120 minutes) post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for a shorter period (e.g., 4-6 hours).

-

A baseline blood glucose measurement is taken.

-

Insulin is administered via intraperitoneal injection.

-

Blood glucose levels are measured at specific time points (e.g., 15, 30, 60 minutes) post-insulin injection.

-

-

Data Analysis: The area under the curve (AUC) for the GTT is calculated to assess overall glucose clearance. The rate of glucose decline during the ITT is used to determine insulin sensitivity.

PPARγ Transactivation Assay

This assay is used to determine the ability of threo-DHSA to activate the PPARγ receptor in a cellular context.

Protocol Outline:

-

Cell Line: A suitable cell line that does not endogenously express high levels of PPARγ is used, such as CV-1 (monkey kidney fibroblasts).

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length cDNA for human or mouse PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

-

-

Treatment: After transfection, the cells are treated with various concentrations of threo-DHSA (e.g., 5-100 µmol/L) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The fold activation is calculated relative to the vehicle control.

Future Directions and Conclusion

This compound represents a promising molecule in the field of metabolic research and drug development. Its ability to activate PPARγ and subsequently improve glucose tolerance and insulin sensitivity in preclinical models highlights its therapeutic potential for type 2 diabetes and related metabolic disorders.

Further research is warranted to:

-

Elucidate the specific biological activities of the individual enantiomers of threo-DHSA, namely (9R,10R)- and (9S,10S)-dihydroxystearic acid.

-

Conduct a direct comparative analysis of the PPAR activation profiles and metabolic effects of the threo and erythro diastereomers.

-

Identify the full spectrum of downstream target genes regulated by threo-DHSA-mediated PPARγ activation.

-

Evaluate the long-term efficacy and safety of threo-DHSA in more extensive preclinical and eventually clinical studies.

References

- 1. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of threo-9,10-Dihydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a saturated fatty acid that belongs to the class of dihydroxy fatty acids. It is a derivative of oleic acid and is of significant interest to researchers in various fields, including biochemistry, pharmacology, and cosmetics, due to its biological activities and physical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role as a signaling molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₆O₄ | [1][2][3] |

| Molecular Weight | 316.48 g/mol | [1][2][3] |

| CAS Number | 2391-05-1 | [1][2][3] |

| Appearance | White solid | [1] |

| Melting Point | 92-94 °C | [1] |

| Boiling Point | 481.6 ± 25.0 °C at 760 mmHg (Predicted) | |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.78 ± 0.10 (Predicted) | |

| Storage Temperature | -20°C or 2-8°C | [1][4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Petroleum Ether | Insoluble | [5] |

| Ethanol (B145695) | Soluble | [5] |

| Dimethylformamide (DMF) | 25 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |

Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CD₃OD) | δ 3.45–3.35 (2H, m, 2CHOH), 2.29 (2H, t, J=7.4 Hz, CH₂COOH), 1.70–1.15 (26H, m, 13 CH₂), 0.97–0.82 (3H, m, CH₃) | [6] |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 174.4, 73.14, 73.13, 33.7, 32.4, 31.3, 29.3, 29.2, 29.1, 28.8, 28.7, 28.6, 25.64, 25.61, 24.5, 22.1, 13.9 | [6] |

| GC-MS (EI, as methyl ester, acetylated) | tR = 23.96 min: m/z (%) = 383 (M+ - 31, 5), 229 (50), 187 (100), 155 (76) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis from Oleic Acid

This compound can be synthesized from oleic acid via hydroxylation of the double bond. One common method involves the use of potassium permanganate (B83412) under alkaline conditions.

Materials:

-

Oleic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (KMnO₄)

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol of NaOH in 32 mL of water with heating and stirring until the solution is clear.

-

Cool the solution and add 250 mL of ice-cold water.

-

While maintaining the temperature at 10 °C, add 25 mL of a 1% potassium permanganate solution over 1 minute with vigorous stirring.

-

After 5 minutes, add solid sodium sulfite or bisulfite until the purple color of the permanganate disappears.

-

Acidify the mixture with concentrated hydrochloric acid, which will result in the formation of a colorless, fluffy precipitate.

-

Collect the precipitate by vacuum filtration and dry it.

-

Wash the crude product with petroleum ether to remove any unreacted oleic acid and other nonpolar impurities. This compound is insoluble in petroleum ether.

-

Recrystallize the washed solid from hot ethanol to obtain the purified product.[5]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound are typically derivatized to increase volatility.

Derivatization (Methylation and Acetylation):

-

Methylation: Treat the sample with a methylating agent such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) in a suitable solvent (e.g., methanol/hexane) to convert the carboxylic acid to a methyl ester.

-

Acetylation: Subsequently, treat the methyl ester with acetic anhydride (B1165640) in the presence of pyridine (B92270) to acetylate the hydroxyl groups.

GC-MS Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: 50°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min, ramp to 300°C at 5°C/min, hold for 10 min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for chiral separations of its enantiomers.

HPLC Conditions for Chiral Separation (Example):

-

Column: CHIRALART Amylose-SA (4.6 mm x 250 mm, 5 µm) or a similar chiral stationary phase.

-

Mobile Phase: Hexane:Isopropanol (97:3, v/v).

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 210 nm.

-

Note: The carboxylic acid may need to be derivatized (e.g., to a methyl ester) for optimal separation on some chiral columns.[6]

Biological Activity and Signaling Pathway

This compound is known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[1]

PPAR Signaling Pathway

The activation of PPARs by ligands like this compound initiates a cascade of events leading to the regulation of gene expression.

Caption: PPAR signaling pathway activated by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The visualization of its role in the PPAR signaling pathway highlights its potential as a bioactive molecule for further research, particularly in the context of metabolic diseases and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. PPARs: transcriptional effectors of fatty acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Formation of threo-9,10-Dihydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid (threo-9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid, a ubiquitous monounsaturated fatty acid. This metabolite has garnered significant interest in the scientific community due to its emerging roles in various physiological and pathological processes, including inflammation, metabolic regulation, and cardiovascular function. The enzymatic formation of threo-9,10-DHSA is a key metabolic pathway that dictates its bioavailability and subsequent biological activities. This technical guide provides a comprehensive overview of the enzymatic pathways leading to the formation of threo-9,10-DHSA, detailed experimental protocols for its synthesis and analysis, and insights into its signaling roles.

Enzymatic Pathways for the Formation of this compound

The biosynthesis of threo-9,10-DHSA from oleic acid is primarily achieved through two distinct enzymatic pathways: the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway, and a chemoenzymatic pathway involving lipase-mediated epoxidation followed by acid-catalyzed hydrolysis.

Cytochrome P450 and Soluble Epoxide Hydrolase Pathway

This is the major endogenous pathway for the formation of threo-9,10-DHSA in mammals. It is a two-step process:

-

Epoxidation of Oleic Acid: Cytochrome P450 epoxygenases, a superfamily of heme-containing monooxygenases, catalyze the insertion of an oxygen atom across the double bond of oleic acid to form cis-9,10-epoxystearic acid.[1] Various CYP isoforms can perform this reaction, with the specific isoform influencing the stereochemistry of the resulting epoxide.

-

Hydrolysis of cis-9,10-Epoxystearic Acid: The epoxide intermediate is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol.[1] The stereochemistry of this hydrolysis step is critical, as the enzymatic ring-opening of the cis-epoxide by sEH proceeds via a backside attack mechanism, resulting in the exclusive formation of the threo-diol.

Chemoenzymatic Pathway

An alternative, often utilized for in vitro synthesis, is a chemoenzymatic approach that mimics the biological pathway but uses a different set of catalysts.

-

Lipase-Mediated Epoxidation: In this step, a lipase (B570770), such as Candida antarctica lipase B (Novozym® 435), is used to catalyze the formation of a peracid from a carboxylic acid and hydrogen peroxide.[2][3] The in situ generated peracid then epoxidizes the double bond of oleic acid to form 9,10-epoxystearic acid.

-

Acid-Catalyzed Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis to yield the dihydroxystearic acid. The stereochemical outcome of this step is dependent on the reaction conditions, but can be controlled to favor the formation of the threo isomer.

Quantitative Data

While specific kinetic parameters for the epoxidation of oleic acid by individual CYP isoforms and the hydrolysis of 9,10-epoxystearic acid by sEH are not extensively documented in a comparative manner, the following table summarizes general kinetic information for these enzyme classes with relevant substrates.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | Specific Activity (nmol/min/mg) | Reference |

| Cytochrome P450 | Fatty Acids | Varies widely | Varies widely | Varies widely | [4] |

| Soluble Epoxide Hydrolase | Epoxide Substrates | ~1-20 | ~5-50 | ~1000-5000 | [5] |

Note: The kinetic parameters for cytochrome P450 enzymes are highly dependent on the specific isoform, the expression system, and the assay conditions. Similarly, the activity of soluble epoxide hydrolase can vary with the specific epoxide substrate. The values presented here are indicative ranges.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via the CYP/sEH Pathway

This protocol describes the in vitro synthesis of threo-9,10-DHSA using recombinant human cytochrome P450 and soluble epoxide hydrolase.

1. Expression and Purification of Recombinant Human CYP and sEH:

-

CYP Expression: Recombinant human CYP enzymes (e.g., CYP2J2, CYP2C9) can be expressed in Escherichia coli or insect cells.[6][7] A general procedure involves growing the transformed cells, inducing protein expression, harvesting the cells, and preparing microsomal fractions.[6]

-

sEH Expression: Recombinant human sEH can also be expressed in E. coli or other suitable expression systems.

-

Purification: The recombinant enzymes are purified from the cell lysates or microsomal fractions using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatographic steps like ion-exchange or size-exclusion chromatography to achieve high purity.[7] The concentration and purity of the enzymes should be determined by methods such as the CO-difference spectrum for CYPs and SDS-PAGE for both enzymes.[6]

2. Enzymatic Reaction:

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in a phosphate (B84403) buffer (pH 7.4) containing a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).[6]

-

Substrate Addition: Add oleic acid to the reaction mixture. For kinetic studies, a range of concentrations should be used.

-

Initiation of Epoxidation: Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Hydrolysis Step: After the epoxidation step, add the purified recombinant sEH to the reaction mixture.

-

Incubation for Hydrolysis: Incubate the mixture for an additional period (e.g., 30-60 minutes) at 37°C to allow for the complete hydrolysis of the epoxide.

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like ice-cold acetonitrile (B52724) or by acidification. Extract the lipid metabolites with a suitable organic solvent (e.g., ethyl acetate).

-

Analysis: Dry the extracted metabolites, reconstitute them in a suitable solvent, and analyze by LC-MS/MS for the quantification of threo-9,10-DHSA.

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol outlines a two-step chemoenzymatic synthesis of threo-9,10-DHSA.

1. Lipase-Catalyzed Epoxidation of Oleic Acid:

-

Reaction Setup: In a suitable solvent (e.g., toluene (B28343) or a solvent-free system), combine oleic acid, an immobilized lipase (e.g., Novozym® 435), and a carboxylic acid (e.g., acetic acid or caprylic acid).[2][3]

-

Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide to the reaction mixture. The lipase will catalyze the in situ formation of the peracid.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, filter to remove the immobilized lipase. Wash the organic phase with water to remove any remaining hydrogen peroxide and carboxylic acid. Dry the organic phase and evaporate the solvent to obtain the crude 9,10-epoxystearic acid.

2. Acid-Catalyzed Hydrolysis to this compound:

-

Reaction Setup: Dissolve the crude 9,10-epoxystearic acid in a suitable solvent mixture (e.g., tetrahydrofuran-water).

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by TLC or GC.

-

Work-up: Once the hydrolysis is complete, neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: The crude threo-9,10-DHSA can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

This compound has been identified as a signaling molecule that can modulate cellular processes, particularly those related to metabolism and inflammation. One of the key mechanisms of its action is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.

Caption: Enzymatic formation of threo-9,10-DHSA and its subsequent signaling via PPARγ.

The diagram above illustrates the two primary pathways for the formation of threo-9,10-DHSA from oleic acid. The resulting diol then acts as a ligand for PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in lipid metabolism, including the fatty acid translocase CD36. The upregulation and translocation of CD36 to the plasma membrane enhances the uptake of fatty acids into cells, thereby influencing cellular energy homeostasis.

Conclusion

The enzymatic formation of this compound is a critical metabolic process that generates a bioactive lipid mediator. Understanding the enzymes involved, their kinetics, and the detailed experimental procedures for studying this pathway is essential for researchers in the fields of biochemistry, pharmacology, and drug development. The elucidation of the signaling pathways, such as the activation of PPARγ, provides a molecular basis for the physiological effects of threo-9,10-DHSA and opens avenues for therapeutic interventions targeting metabolic and inflammatory diseases. This technical guide provides a foundational resource for scientists working to unravel the complexities of fatty acid metabolism and its role in health and disease.

References

- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spinchem.com [spinchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of threo-9,10-Dihydroxystearic Acid in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the realm of pharmaceutical and materials science research, a thorough understanding of the physicochemical properties of active compounds and intermediates is paramount. threo-9,10-Dihydroxystearic acid, a dihydroxy fatty acid with potential applications in drug delivery and as a gelling agent, presents a unique solubility profile that is critical for its formulation and application. This technical guide provides an in-depth analysis of the solubility of this compound in various organic solvents, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound is not extensively available in published literature. However, data for a mixture of 9,10-dihydroxystearic acid isomers and a specific data point for the threo-isomer in dimethyl sulfoxide (B87167) (DMSO) provide valuable insights. It is crucial to note that the stereochemistry of the diol can influence its crystal lattice energy and, consequently, its solubility. The data presented below has been compiled from technical data sheets from various chemical suppliers.

| Solvent | Isomer | Solubility | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | threo | 50 mg/mL | Not Specified | MedchemExpress[1] |

| Dimethyl Sulfoxide (DMSO) | Mixed Isomers | ~10 mg/mL | Not Specified | Cayman Chemical[2][3] |

| Dimethylformamide (DMF) | Mixed Isomers | ~25 mg/mL | Not Specified | Cayman Chemical[2][3] |

| Ethanol | Mixed Isomers | ~5 mg/mL | Not Specified | Cayman Chemical[2][3] |

| 1:5 DMSO:PBS (pH 7.2) | Mixed Isomers | ~0.16 mg/mL | Not Specified | Cayman Chemical[2][3] |

Note: The significant difference in the reported solubility of the threo-isomer versus the mixed isomers in DMSO suggests that the erythro-isomer may have a lower solubility in this solvent.

Qualitative and Semi-Quantitative Solubility Profile

Research on dihydroxystearic acid (DHSA) derived from palm oleic acid provides further qualitative and semi-quantitative insights into its solubility. While this material is a mixture of threo and erythro isomers, the general trends are informative.

| Solvent | Solubility | Temperature (°C) | Observations |

| Methanol | Soluble | 30 | Solubility decreases with increasing alcohol chain length. |

| Ethanol | Soluble | 30 | At least 2.5 mg/mL. |

| Propanol | Soluble | 30 | Solubility decreases with increasing alcohol chain length. |

| Butanol | Soluble | 30 | Solubility decreases with increasing alcohol chain length. |

| Pentane | Insoluble | 30 | - |

| Hexane | Insoluble | 30 | - |

Source: Adapted from Awang et al., 2001.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. Below are detailed methodologies that can be adapted for this compound.

Method 1: Isothermal Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for higher precision).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered aliquot to determine the total weight of the solution.

-

Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

Method 2: Dropwise Solvent Addition Method

This is a simpler, semi-quantitative method useful for rapid screening of solubility in various solvents.

Materials:

-

This compound

-

Selected organic solvents

-

Small conical flask or vial

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 0.1 g) and place it in the conical flask.

-

Place the flask on a magnetic stirrer and begin stirring.

-

Slowly add the solvent dropwise from a buret.

-

Continue adding the solvent until all the solid has completely dissolved, and the solution is clear.

-

Record the volume of solvent added.

-

The solubility can be estimated as the mass of the solute divided by the volume of the solvent required for dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium shake-flask method for determining solubility.

References

Unveiling Threo-9,10-Dihydroxystearic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of threo-9,10-dihydroxystearic acid, a naturally occurring dihydroxy fatty acid. The document details its discovery in natural sources, outlines protocols for its isolation and purification, and explores its biological activity, particularly its role as a signaling molecule. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized through detailed diagrams.

Discovery and Natural Occurrence

This compound has been identified in a variety of natural sources, ranging from fungi to plants and insects. One of the most significant discoveries was its high abundance in the sclerotia of the fungus Claviceps sulcata, where it can comprise approximately 60% of the total fatty acids[1]. This finding established a key fungal source for this particular dihydroxy fatty acid. The compound has also been reported in the honey bee Apis cerana and the protozoan parasite Trypanosoma brucei, indicating its presence across different biological kingdoms[2]. Furthermore, 9,10-dihydroxystearic acid is a known monomeric constituent of cutin, the protective polyester (B1180765) that covers the aerial parts of plants, although its concentration can vary significantly between species[3][4].

Quantitative Data on Natural Occurrence

The following table summarizes the known quantitative data for the occurrence of this compound in various natural sources.

| Natural Source | Organism Type | Part/Tissue | Concentration/Yield | Reference |

| Claviceps sulcata | Fungus | Sclerotia | ~60% of total fatty acids | [1] |

| Plant Cuticle | Plant | Epidermis | Variable, minor to major component depending on species | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from natural sources. The protocol for isolation from fungal sclerotia is based on established methods for fatty acid extraction from Claviceps, and the plant cutin protocol is adapted from standard methods for cutin analysis.

Isolation from Fungal Sclerotia (Claviceps sulcata)

This protocol outlines the steps for the extraction, saponification, and purification of this compound from the sclerotia of Claviceps sulcata.

1. Lipid Extraction:

-

Homogenization: Dried and ground sclerotia (100 g) are homogenized in a blender with a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) (500 mL) to disrupt the cells.

-

Extraction: The homogenate is stirred for 24 hours at room temperature to ensure complete extraction of lipids.

-

Filtration: The mixture is filtered through a Büchner funnel to separate the solvent extract from the solid residue. The residue is washed with an additional 100 mL of the chloroform:methanol mixture.

-

Phase Separation: The combined filtrates are washed with 0.9% NaCl solution (200 mL). The mixture is allowed to separate into two phases in a separatory funnel. The lower chloroform phase containing the lipids is collected.

-

Solvent Evaporation: The chloroform is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

2. Saponification and Liberation of Free Fatty Acids:

-

Saponification: The crude lipid extract is refluxed for 2 hours with 200 mL of 2 M ethanolic KOH to hydrolyze the triglycerides and other esters.

-

Acidification: After cooling, the solution is acidified to pH 1-2 with 6 M HCl. This protonates the fatty acid salts, converting them into free fatty acids.

-

Extraction of Free Fatty Acids: The acidified solution is extracted three times with 150 mL of diethyl ether. The combined ether extracts are washed with distilled water until the washings are neutral.

-

Drying and Evaporation: The ether extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the total free fatty acid fraction.

3. Purification of this compound:

-

Crystallization: The free fatty acid mixture is dissolved in a minimal amount of hot ethanol (B145695). Upon cooling, this compound, being a major component and having a higher melting point than many other fatty acids, will preferentially crystallize.

-

Filtration: The crystals are collected by vacuum filtration and washed with cold ethanol.

-

Recrystallization: The collected crystals can be recrystallized from ethanol to improve purity.

-

Chromatographic Purification (Optional): For higher purity, the crystallized product can be further purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient as the eluent.

Workflow for Isolation from Fungal Sclerotia

Caption: Workflow for the isolation of this compound from fungal sclerotia.

Analysis of Plant Cutin Monomers

This protocol describes the depolymerization of plant cutin to release its constituent monomers, including this compound, for analysis.

1. Delipidation of Plant Material:

-

Fresh plant leaves are homogenized and exhaustively extracted with a 2:1 (v/v) mixture of chloroform:methanol to remove soluble waxes and lipids. This is followed by extraction with pure methanol and then pure chloroform. The delipidated plant residue is dried.

2. Cutin Depolymerization:

-

The dried, delipidated plant material is subjected to transesterification with 1% (v/v) sulfuric acid in methanol at 70°C for 16 hours. This process cleaves the ester bonds of the cutin polymer, releasing the fatty acid methyl esters.

3. Monomer Extraction and Derivatization:

-

The methanol solution is neutralized with saturated NaHCO₃ solution and the fatty acid methyl esters are extracted with hexane.

-

The hydroxyl groups of the monomers are then derivatized by reacting the extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for gas chromatography.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The derivatized monomer mixture is analyzed by GC-MS to identify and quantify the individual components, including the TMS ether of methyl threo-9,10-dihydroxystearate.

Workflow for Plant Cutin Analysis

Caption: Workflow for the analysis of monomeric components of plant cutin.

Biological Activity and Signaling Pathway

This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism[1][5]. Activation of PPARα by fatty acid ligands like this compound initiates a signaling cascade that leads to the transcription of genes involved in fatty acid uptake and oxidation.

The signaling pathway is initiated when the fatty acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus. This binding induces a conformational change in the PPARα protein, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to the PPRE recruits co-activator proteins, which in turn leads to the initiation of transcription of genes that encode for enzymes involved in fatty acid transport and β-oxidation.

PPARα Signaling Pathway

Caption: Activation of the PPARα signaling pathway by this compound.

Conclusion

This compound is a naturally occurring fatty acid with significant biological activity. Its discovery in high concentrations in the fungus Claviceps sulcata provides a valuable natural source for further research and potential applications. The detailed protocols for its isolation and the understanding of its role as a PPARα agonist open avenues for its investigation in the context of metabolic diseases and drug development. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing molecule.

References

- 1. Fatty acid composition ofClaviceps species. Occurrence of (+)-threo-9, 10-dihydroxystearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Perception of free cutin monomers by plant cells [agris.fao.org]

- 4. The Role of Cutinsomes in Plant Cuticle Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Fatty Acid Content and Composition in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of threo-9,10-Dihydroxystearic Acid in the Fortification of Plant Cuticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The plant cuticle stands as a formidable barrier, a testament to nature's intricate engineering. This slim, hydrophobic layer is the primary interface between the plant and its environment, offering protection against a barrage of biotic and abiotic stresses. Central to the structural integrity of this barrier is the biopolymer cutin, a complex polyester (B1180765) composed of oxygenated fatty acids. Among these, threo-9,10-dihydroxystearic acid, a C18 dihydroxy fatty acid, plays a crucial, albeit often understated, role in the assembly and functionality of the plant cuticle. This technical guide delves into the core of its function, providing an in-depth analysis of its biosynthesis, its incorporation into the cutin matrix, and its impact on the physicochemical properties of the cuticle.

Quantitative Analysis of Cutin Monomers

The composition of cutin monomers can vary significantly between plant species and even different organs of the same plant. The following tables summarize quantitative data on the relative abundance of C18 cutin monomers, including derivatives of dihydroxystearic acid, in various plant species.

Table 1: Cutin Monomer Composition in Wild Tomato Species Fruit (%) [1]

| Species | 9,10,18-Trihydroxyoctadecanoic acid | Other C18 Monomers |

| S. chmielewskii | 6 | 94 |

| S. habrochaites | 10 | 90 |

| S. pennellii | 6 | 94 |

| Other Wild Tomato Species | < 3 | > 97 |

Table 2: Changes in Leaf Cutin Monomer Composition in Arabidopsis thaliana cer9 Mutant [2]

| Monomer | Wild Type (Ler-0) | cer9-1 Mutant | % Change |

| C18:2 Dioic Acid | Relative abundance | Increased to 187% of wild-type | +187% |

| 18-OH-C18:1 Acid | Relative abundance | Increased by 124% | +124% |

| Total C18 Monomers | Relative abundance | Increased by 59% | +59% |

Biosynthesis and Incorporation into the Cutin Matrix

The journey of this compound begins with oleic acid (C18:1), a common fatty acid in plants. A series of enzymatic reactions transforms this precursor into the dihydroxylated monomer that will be integrated into the growing cutin polymer.

The biosynthesis pathway is a testament to the complex enzymatic machinery within the plant cell. The initial epoxidation of the double bond in oleic acid is typically catalyzed by a cytochrome P450-dependent monooxygenase. Subsequently, an epoxide hydrolase facilitates the hydration of the epoxide ring, leading to the formation of the vicinal diol, this compound.

Caption: Biosynthesis of this compound and its incorporation into the cutin polymer.

Once synthesized, these monomers are transported across the plasma membrane and cell wall to the site of cutin polymerization. ATP-binding cassette (ABC) transporters are believed to play a crucial role in the export of cutin precursors from the epidermal cells. Extracellular enzymes, such as cutin synthases, then catalyze the esterification of the hydroxyl and carboxyl groups of the monomers to form the complex, cross-linked polyester network of the cuticle.

Role in Cuticle Properties and Plant Defense

The inclusion of dihydroxylated fatty acids like this compound is critical for the three-dimensional structure and, consequently, the barrier properties of the cuticle. The additional hydroxyl groups provide potential sites for cross-linking within the polymer, leading to a more rigid and less permeable barrier.

Beyond its structural role, there is growing evidence that cutin monomers, released from the cuticle by fungal cutinases during pathogen attack, can act as signaling molecules, or damage-associated molecular patterns (DAMPs).[3][4] These molecules can trigger plant immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the influx of calcium ions.[3][5] This signaling cascade ultimately leads to the activation of defense genes and the reinforcement of the plant's defenses.

Caption: Generalized signaling pathway of cutin monomer-induced plant immunity.

Experimental Protocols

A thorough understanding of the role of this compound necessitates robust experimental methodologies. The following section details key protocols for the analysis of cutin composition and the assessment of cuticle properties.

Cutin Monomer Analysis

Objective: To determine the qualitative and quantitative composition of cutin monomers.

Protocol:

-

Isolation of Cuticular Membranes: Excise plant tissue (e.g., leaves, fruits) and immerse in an enzymatic solution (e.g., pectinase (B1165727) and cellulase (B1617823) in a citrate (B86180) buffer) to digest the cell walls and release the cuticle.

-

Dewaxing: Extract the isolated cuticles with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.

-

Depolymerization: Subject the dewaxed cuticles to transesterification using a reagent such as sodium methoxide (B1231860) in methanol (B129727) or boron trifluoride in methanol. This cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

-

Derivatization: Silylate the free hydroxyl groups of the monomers using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for gas chromatography.

-

GC-MS Analysis: Separate and identify the derivatized monomers using gas chromatography-mass spectrometry (GC-MS). Quantify the individual monomers by comparing their peak areas to that of an internal standard.

Measurement of Cuticle Thickness

Objective: To determine the thickness of the plant cuticle.

Protocol (Transmission Electron Microscopy - TEM): [6]

-

Sample Preparation: Fix small pieces of plant tissue in a primary fixative (e.g., glutaraldehyde), followed by a secondary fixative (e.g., osmium tetroxide).

-

Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol (B145695) series and embed it in a resin (e.g., Spurr's resin).

-

Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Imaging: Observe the stained sections under a transmission electron microscope and capture images of the cuticle.

-

Measurement: Use image analysis software to measure the thickness of the cuticle from the captured micrographs.

Assessment of Cuticle Permeability

Objective: To evaluate the barrier function of the cuticle.

Protocol (Chlorophyll Leaching Assay): [7][8]

-

Sample Collection: Detach leaves of similar age and size from the plants.

-

Chlorophyll (B73375) Extraction: Immerse the leaves in a defined volume of 80% ethanol.

-

Incubation: Incubate the samples at room temperature in the dark for a specified period (e.g., 60 minutes).

-

Spectrophotometry: Measure the absorbance of the ethanol solution at wavelengths corresponding to chlorophyll a and b (e.g., 647 nm and 664 nm).

-

Calculation: A higher absorbance value indicates greater chlorophyll leaching and, therefore, a more permeable cuticle.

Protocol (Toluidine Blue Staining): [7]

-

Staining: Immerse whole leaves in an aqueous solution of toluidine blue (e.g., 0.05%) for a short period (e.g., 2 minutes).

-

Rinsing: Gently rinse the leaves with water to remove excess stain.

-

Observation: Visually assess the degree of staining. Areas with a more permeable cuticle will appear blue due to the penetration of the dye into the underlying tissues.

-

Quantification (Optional): Capture images of the stained leaves and use image analysis software to quantify the stained area.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in plant cuticle formation, from genetic modification to functional analysis.

Caption: A comprehensive experimental workflow for elucidating the role of this compound.

Conclusion

This compound is a key contributor to the structural and functional integrity of the plant cuticle. Its biosynthesis from oleic acid and subsequent incorporation into the cutin polymer are tightly regulated processes that are fundamental to the formation of a robust protective barrier. Furthermore, its potential role as a signaling molecule in plant defense highlights its multifaceted importance. For researchers in plant biology, agriculture, and drug development, a deeper understanding of the mechanisms governing the synthesis and function of this and other cutin monomers opens avenues for the development of novel strategies to enhance plant resilience and to design more effective agrochemicals and pharmaceuticals that can interact with and penetrate this vital plant interface.

References

- 1. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis ECERIFERUM9 Involvement in Cuticle Formation and Maintenance of Plant Water Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cutin-derived oligomers induce hallmark plant immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tea Plant Leaf Cuticle: From Plant Protection to Tea Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Arabidopsis thaliana Cuticle Composition Contributes to Differential Defense Response to Botrytis cinerea [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Stereospecific Synthesis of threo-9,10-Dihydroxystearic Acid from Oleic Acid

This application note details a reliable and stereospecific method for the synthesis of threo-9,10-dihydroxystearic acid from oleic acid. The described protocol is intended for researchers in organic chemistry, lipid chemistry, and drug development who require a high-purity threo-diol for their studies. The synthesis is based on the anti-dihydroxylation of the cis-double bond of oleic acid.

Introduction

9,10-Dihydroxystearic acid is a valuable fatty acid derivative with applications in various fields, including cosmetics, lubricants, and as a precursor for the synthesis of other fine chemicals like azelaic and pelargonic acids.[1][2] The stereochemistry of the two hydroxyl groups, being either threo (anti-addition) or erythro (syn-addition), significantly influences its physical and biological properties. This protocol focuses on the stereospecific synthesis of the threo isomer, which is achieved through the performic acid oxidation of oleic acid. The reaction proceeds via an epoxide intermediate, followed by an acid-catalyzed ring-opening that results in the desired anti-dihydroxylation.[3] An alternative method for achieving this transformation is the Prévost reaction, which utilizes iodine and a silver carboxylate in an anhydrous solvent to yield anti-diols.[4][5][6]

Principle of the Method

The synthesis involves the in situ generation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid epoxidizes the double bond of oleic acid. The subsequent hydrolysis of the epoxide in the acidic medium occurs with inversion of configuration, leading to the formation of the this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the hydroxylation of oleic acid.[7]

Materials and Reagents

-

Oleic acid (commercial grade, ~70% purity)[7]

-

Formic acid (98-100%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid (3N)

-

Ethanol (B145695) (95%)

-

Petroleum ether (60-80 °C)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 1-liter three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 141 g (0.5 mole) of oleic acid and 425 ml of formic acid.[7]

-

Addition of Hydrogen Peroxide: While stirring the mixture at 25 °C, slowly add approximately 60 g of 30% hydrogen peroxide from the dropping funnel over a period of 15 minutes.[7]

-

Reaction Control: The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. After the initial exotherm subsides, a heating mantle may be required to maintain the temperature.[7]

-

Reaction Monitoring: Continue the reaction for approximately 3 hours, or until the peroxide is consumed (can be tested with peroxide test strips).[7]

-

Removal of Formic Acid: Remove the formic acid by distillation under reduced pressure.[7]

-

Saponification: To the residue, add an excess of 3N aqueous sodium hydroxide and heat the mixture at 100 °C for 1 hour to saponify the intermediate formoxy-hydroxy stearic acid.[7]

-

Acidification and Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring. The dihydroxystearic acid will precipitate as an oil which solidifies upon cooling.[7]

-

Washing: Decant the aqueous layer and wash the solid product by remelting it with hot water and stirring well. Ensure the pH of the wash water is below 6. Allow the product to solidify and discard the aqueous layer.[7]

-

Purification:

-

Dissolve the crude product in 400 ml of hot 95% ethanol.[7]

-

Crystallize the product at 0 °C for several hours.[7]

-

Collect the crystals by filtration and dry them under vacuum.[7]

-

For higher purity, a second recrystallization from 250 ml of 95% ethanol can be performed.[7]

-

To remove any unreacted saturated fatty acids, the crude product can be washed with petroleum ether before recrystallization.[8]

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Oleic Acid (0.5 mole) | [7] |

| Crude Yield | 75-80 g | [7] |

| Yield after Recrystallization | 60-65 g | [7] |

| Melting Point (crude) | 85-90 °C | [7] |

| Melting Point (recrystallized) | 90-92 °C | [7] |

| Melting Point (pure threo isomer) | 94-95 °C | |

| Melting Point (pure erythro isomer) | 130-131 °C | [7] |

Note: The melting point of the threo isomer is lower than that of the erythro isomer, which can be used as a preliminary confirmation of the stereochemistry.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prévost reaction - Wikipedia [en.wikipedia.org]

- 5. Prevost Reaction [organic-chemistry.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

Application Notes and Protocols for the GC-MS Analysis of threo-9,10-Dihydroxystearic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a dihydroxylated fatty acid that can be formed from the oxidation of oleic acid. Its presence and concentration in biological systems can be indicative of oxidative stress and may have implications in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. However, due to its low volatility, derivatization is a critical step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, focusing on two common derivatization methods: esterification to form the methyl ester (FAME) and subsequent silylation to form the trimethylsilyl (B98337) (TMS) ether of the methyl ester.

Principle of the Method

The analytical workflow involves the extraction of the lipid fraction containing this compound from the sample matrix. The extracted analyte is then derivatized to increase its volatility. The two primary derivatization strategies are:

-

Esterification: The carboxylic acid group is converted to a methyl ester using a reagent such as Boron Trifluoride-Methanol (BF₃-Methanol).

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is typically performed after esterification.

The resulting derivatives are then introduced into the GC-MS system. In the gas chromatograph, the derivatized compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the target analyte.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound derivatives. Please note that retention times are highly dependent on the specific GC column, temperature program, and other instrumental parameters, and should be considered as illustrative.

| Derivative | Derivatization Method | Typical GC Column | Characteristic Mass Fragments (m/z) | Estimated LOQ (on column) |

| Methyl 9,10-dihydroxyoctadecanoate | Esterification with BF₃-Methanol | HP-5MS or equivalent | 330 (M+), 299, 259, 227, 187, 155[1] | 1-10 ng[2] |

| Methyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate | Esterification followed by Silylation with BSTFA | HP-5MS or equivalent | 474 (M+), 459 (M-15), 304, 332, 360, 388 (cleavage between TMS groups)[3][4] | 0.1-1 ng |

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of the carboxylic acid group of this compound to its methyl ester.

Materials and Reagents:

-

This compound standard or extracted sample

-

Boron Trifluoride-Methanol (BF₃-Methanol) solution (12-14% w/w)

-

Hexane (B92381) (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Place the dried sample (e.g., 1 mg) into a screw-capped glass tube.

-

Add 2 mL of 12-14% BF₃-Methanol solution.

-

Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.

-

Allow the phases to separate.

-

Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Protocol 2: Silylation of Hydroxyl Groups (TMS Ether Formation)

This protocol is performed after the esterification (Protocol 1) to derivatize the hydroxyl groups.

Materials and Reagents:

-

Dried FAME derivative of this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

-

Heating block or oven

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Ensure the FAME sample is completely dry.

-

Add 50 µL of pyridine (or another suitable solvent) to dissolve the FAME.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 10-20 seconds.

-

Heat the vial at 60-70°C for 60 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound derivatives. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 6890N or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][5]

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 min

-

Ramp 1: 15°C/min to 180°C

-

Ramp 2: 5°C/min to 250°C, hold for 3 min

-

Ramp 3: 20°C/min to 320°C, hold for 12 min

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-700

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Derivatization pathways for GC-MS analysis.

References

Application Notes and Protocols for the Extraction of threo-9,10-Dihydroxystearic Acid from Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a naturally occurring hydroxylated fatty acid found in plants, often as a component of the biopolymers cutin and suberin, which are major constituents of the plant cuticle and periderm, respectively. These biopolymers play a crucial role in protecting plants from environmental stresses. Due to its unique chemical structure, this compound and its derivatives are of interest for various applications, including in the development of new drugs, biodegradable polymers, and as fine chemicals. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues.

Data Presentation

The content of this compound can vary significantly depending on the plant species and the tissue type. It is typically found as a monomer within the complex polyester (B1180765) structure of cutin and suberin. The following table summarizes the relative abundance of 9,10-dihydroxyoctadecanoic acid (the systematic name for dihydroxystearic acid) in the suberin of potato periderm and the cutin of tomato fruit peel, as determined by analysis of the depolymerized biopolymers.

| Plant Source | Tissue | Method of Depolymerization | Relative Abundance of 9,10-Dihydroxyoctadecanoic Acid (% of total aliphatic monomers) | Reference |

| Potato (Solanum tuberosum) | Periderm (Skin) | NaOCH₃ methanolysis | Not explicitly quantified as a major component, with octadec-9-enodioic acid and 18-hydroxyoctadec-9-enoic acid being predominant[1] | Graça & Pereira (2000)[1] |

| Tomato (Solanum lycopersicum) | Fruit Cuticle | Not specified | 9(10),16-dihydroxyhexadecanoic acid is the major C16 monomer; 9,10-epoxy-18-hydroxyoctadecanoic acid is a major C18 monomer, suggesting its precursor role. | Martin & Rose (2014) |

Note: The data presented is based on the analysis of the monomeric composition of suberin and cutin after chemical depolymerization. The absolute yield of this compound per dry weight of the initial plant tissue will depend on the total cutin or suberin content of the tissue.

Experimental Protocols

This section outlines a comprehensive methodology for the extraction and analysis of this compound from plant tissue, divided into four main stages: Total Lipid Extraction, Saponification of the Lipid Extract, Purification of Dihydroxystearic Acid, and Quantification by GC-MS.

Protocol 1: Total Lipid and Biopolymer Monomer Extraction

This protocol is adapted from standard methods for lipid and biopolymer analysis from plant tissues.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., potato peel, tomato skin)

-

0.9% NaCl solution

-

Sodium methoxide (B1231860) in methanol (1 M)

-

Diethyl ether

-

Glacial acetic acid

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Homogenizer (e.g., mortar and pestle, blender)

Procedure:

-